Cas no 1181540-59-9 (3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride)

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine core substituted with a 3-methyl-1,2,4-oxadiazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The 1,2,4-oxadiazole ring contributes to its potential as a bioisostere for amide or ester groups, often improving metabolic stability and binding affinity in drug design. This compound may serve as a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) or enzyme-related pathways. Its well-defined structure and synthetic accessibility support its use in lead optimization and scaffold diversification.
3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride structure
1181540-59-9 structure
Product Name:3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS No:1181540-59-9
MF:C8H14ClN3O
MW:203.669260501862
MDL:MFCD12028441
CID:4575655
Update Time:2025-10-25

3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
    • MDL: MFCD12028441
    • Inchi: 1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H
    • InChI Key: LVOKDRQHVKSSAE-UHFFFAOYSA-N
    • SMILES: CC1=NOC(C2CNCCC2)=N1.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Pricemore >>

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3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride; .
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Additional information on 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Introduction to 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS No. 1181540-59-9)

3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, identified by its CAS number 1181540-59-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 3-methyl-1,2,4-oxadiazole fused with piperidine creates a unique pharmacophore that has garnered considerable interest in medicinal chemistry research.

The 3-methyl-1,2,4-oxadiazole moiety is known for its ability to modulate various biological pathways, making it a valuable scaffold for drug discovery. Its incorporation into the piperidine backbone enhances the compound's solubility and bioavailability while maintaining strong binding interactions with biological targets. This structural feature has been exploited in the development of novel therapeutic agents targeting neurological and cardiovascular disorders.

In recent years, 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been extensively studied for its potential in treating neurological conditions. Research indicates that this compound exhibits significant affinity for certain neurotransmitter receptors, particularly those involved in modulating pain perception and cognitive function. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain and cognitive impairment, suggesting its promise as a lead compound for further development.

The hydrochloride salt form of this compound enhances its stability and bioavailability, making it a more practical candidate for pharmaceutical formulations. The salt form also improves solubility in aqueous solutions, facilitating its use in intravenous and oral drug delivery systems. These properties have made 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride an attractive candidate for clinical trials aimed at evaluating its therapeutic potential.

One of the most compelling aspects of this compound is its mechanism of action. The 3-methyl-1,2,4-oxadiazole ring interacts with specific binding sites on target proteins, modulating their activity in ways that can alleviate symptoms associated with various diseases. For instance, studies have shown that this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, two key factors contributing to neurodegenerative diseases. By targeting these pathways, 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride holds promise as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Moreover, the structural versatility of 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride allows for further chemical modification to optimize its pharmacological properties. Researchers have explored various derivatives of this compound to enhance its binding affinity and reduce side effects. These modifications have led to the identification of several novel analogs with improved efficacy and safety profiles. Such advancements underscore the importance of this compound as a scaffold for drug development.

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors to form the 3-methyl-1,2,4-oxadiazole core followed by coupling with piperidine derivatives. The final step involves conversion to the hydrochloride salt to enhance stability and bioavailability. Advances in synthetic methodologies have improved the efficiency of these processes, making large-scale production more feasible.

Recent advances in computational chemistry have also played a crucial role in understanding the pharmacological properties of 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. Molecular modeling techniques have been used to predict binding interactions between this compound and biological targets at an atomic level. These insights have guided rational drug design efforts aimed at optimizing potency and selectivity. Additionally, virtual screening methods have been employed to identify new derivatives with enhanced therapeutic profiles.

The potential applications of 3-(3-methyl-1,2,4-oxtadiazol)-5 -yl)-pyridine-hydro-chloride are not limited to neurological disorders; it also shows promise in treating other conditions such as cancer and inflammation-related diseases. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. Furthermore; its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

As research continues; more applications for (CAS No 1181540 59 9) are likely to emerge; further solidifying its importance as a pharmaceutical intermediate; In conclusion; (this) ; ; ; ; ; ; ; ; ; ; ; ;compound represents a significant advancement in medicinal chemistry; with substantial potential for therapeutic applications across multiple disease areas; ongoing research efforts are expected to yield additional insights into its mechanisms of action; leading to novel treatments that improve patient outcomes.

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